molecular formula C12H16INO B321065 N-(tert-butyl)-3-iodo-4-methylbenzamide

N-(tert-butyl)-3-iodo-4-methylbenzamide

Cat. No.: B321065
M. Wt: 317.17 g/mol
InChI Key: WTNHZVKMKLCDPK-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-3-iodo-4-methylbenzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen, a methyl substituent at the 4-position, and an iodine atom at the 3-position of the benzene ring.

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

N-tert-butyl-3-iodo-4-methylbenzamide

InChI

InChI=1S/C12H16INO/c1-8-5-6-9(7-10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

WTNHZVKMKLCDPK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)I

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(tert-butyl)-3-iodo-4-methylbenzamide and related benzamide derivatives:

Compound Name Substituents/Modifications Molecular Weight Synthetic Method Potential Applications Reference
This compound 3-iodo, 4-methyl, tert-butyl amide ~375.2 (inferred) Likely nickel-catalyzed carbonylative amidation Radiopharmaceuticals, catalysis
4-tert-Butyl-N-(4-methyl-2-nitrophenyl)benzamide 2-nitro, 4-methyl, tert-butyl amide Not reported Classical condensation (pre-1970s) Early organic synthesis studies
N-(4-(tert-Butyl)phenyl)benzamide (3q) tert-Butyl phenyl group Not reported Manganese-mediated reductive transamidation Medicinal chemistry (nitroaromatic intermediates)
4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (3gg) 4-chloro, 3-methoxy, tert-butyl amide ~333.8 (calculated) Nickel-catalyzed reductive aminocarbonylation Catalysis, agrochemicals
4-tert-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide Sulfone and thiophene moieties 405.6 Multi-step functionalization Material science (sulfur electronics)
4-(tert-Butyl)-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide Triazole-thiadiazole hybrid 450.5 Click chemistry and heterocyclic synthesis Kinase inhibition, antimicrobials
4-(tert-Butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Pyridazinone-ethyl linker 419.5 Sequential alkylation/cyclization Anticancer agents

Key Comparative Insights:

Electron-Donating Groups: Methoxy (in 3gg) and ethoxy (in pyridazinone derivatives ) improve solubility, whereas tert-butyl and methyl groups prioritize steric protection .

Synthetic Methods :

  • Nickel-catalyzed methods (e.g., 3gg ) enable efficient aryl halide functionalization , while manganese-mediated transamidation (e.g., 3q ) simplifies nitroaromatic reductions .

Applications :

  • Medicinal Chemistry : Heterocyclic hybrids (e.g., triazole-thiadiazole ) show promise in targeted therapies.
  • Material Science : Sulfur-containing derivatives (e.g., tetrahydrothiophen ) leverage electronic properties for conductive materials.

Research Findings and Data

  • Stability and Reactivity : The tert-butyl group in all listed compounds enhances thermal stability. Iodine’s polarizability in the target compound may lower melting points compared to chloro/methoxy analogs .
  • Biological Activity: Thiadiazole and triazole moieties (e.g., ) correlate with antimicrobial activity, while pyridazinones (e.g., ) are linked to kinase inhibition.
  • Synthetic Yield : Nickel-catalyzed methods (e.g., 3gg , 44% yield ) underperform compared to manganese-mediated routes (e.g., 3q , 51% yield ), suggesting room for optimization.

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